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A Note on Scope: Initial searches for "1-Piperidin-4-yl-azepane dihydrochloride" did not yield

sufficient public data regarding its specific targets or off-target effects. To provide a scientifically

robust and actionable guide, this resource will focus on Dorsomorphin (also known as

Compound C), a widely used research inhibitor with a well-documented and complex target

profile. The principles and experimental workflows detailed here are broadly applicable to the

validation and troubleshooting of other small molecule inhibitors.

Introduction for the Senior Application Scientist
Welcome to the technical support center. As researchers dedicated to unraveling complex

biological pathways, the specificity of our chemical tools is paramount. Small molecule

inhibitors are indispensable, yet their utility is often complicated by off-target effects, which can

lead to misinterpretation of experimental data.

This guide is structured to address the challenges associated with Dorsomorphin (Compound

C), a potent ATP-competitive inhibitor initially celebrated for its inhibition of AMP-activated

protein kinase (AMPK).[1][2] However, extensive research has revealed that many of its
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biological effects are independent of AMPK and are instead due to its potent inhibition of other

kinases, most notably the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3,

and ALK6.[3][4][5] Furthermore, kinome-wide screening has identified a range of other potential

targets.[6]

Here, we provide a series of troubleshooting guides and FAQs designed to help you navigate

these complexities, validate your findings, and ensure the conclusions drawn from your

experiments are both rigorous and reliable.

Frequently Asked Questions (FAQs)
Q1: I'm using Dorsomorphin (Compound C) to inhibit AMPK. How can I be sure my observed

phenotype is truly due to AMPK inhibition?

A1: This is a critical question, as many studies have shown that Dorsomorphin's effects are

often AMPK-independent.[7][8] To attribute a cellular phenotype to AMPK inhibition, you must

perform rigorous validation experiments. The core principle is to dissociate the phenotype from

the inhibitor's off-targets. We recommend a multi-pronged approach:

Use an Orthogonal Inhibitor: Employ a structurally distinct AMPK inhibitor with a different off-

target profile. If this second inhibitor recapitulates the phenotype observed with

Dorsomorphin, it strengthens the case for on-target activity.

Genetic Validation: The gold standard is to use genetic tools. Use siRNA, shRNA, or

CRISPR/Cas9 to knock down or knock out the alpha catalytic subunit of AMPK.[4] If the

genetic approach phenocopies the effect of Dorsomorphin, you can be confident in your

conclusion.

Rescue Experiments: In an AMPK knockout/knockdown background, the addition of

Dorsomorphin should have no further effect on your phenotype of interest. Conversely, re-

expressing a wild-type (but not a kinase-dead) version of AMPK in the knockout cells should

rescue the phenotype.[9][10]

Q2: My experiment shows an effect with Dorsomorphin, but I suspect it's due to BMP pathway

inhibition. How can I confirm this?
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A2: Given that Dorsomorphin potently inhibits BMP type I receptors (ALK2, ALK3, ALK6), this is

a common and valid concern.[3][5]

Confirm Pathway Inhibition: First, verify that Dorsomorphin is inhibiting the BMP pathway in

your system at the concentrations used. You can do this by measuring the phosphorylation

of downstream SMAD proteins (pSMAD1/5/8) via Western blot after stimulating cells with a

BMP ligand (e.g., BMP2, BMP4).

Use a More Specific BMP Inhibitor: Compare the effects of Dorsomorphin with a more

selective ALK2/3/6 inhibitor, such as LDN-193189.[11] If both compounds produce the same

result, the phenotype is likely mediated by BMP inhibition.

Genetic Perturbation: Use siRNA or CRISPR to knock down ALK2, ALK3, or ALK6. If

knockdown of these receptors mimics the effect of Dorsomorphin, it points to an off-target

BMP-mediated mechanism.

Q3: What concentration of Dorsomorphin (Compound C) should I use to maximize AMPK

specificity?

A3: This is challenging due to the comparable potencies against on- and off-targets.

Dorsomorphin inhibits AMPK with a Ki of approximately 109 nM.[2][3] However, it also inhibits

ALK2 with high potency.[12] A comprehensive dose-response experiment is essential.

Start by determining the IC50 for inhibition of your target (AMPK phosphorylation) and a key

off-target (e.g., BMP-induced SMAD phosphorylation) in your specific cell line.

Aim to use the lowest possible concentration that gives robust inhibition of AMPK activity

while having a minimal effect on the BMP pathway.

Be aware that even at concentrations effective against AMPK, some level of off-target

engagement is likely. Therefore, concentration-based selectivity is often insufficient on its

own and must be paired with the genetic and orthogonal controls mentioned above.[13]

Q4: Are there any known AMPK- and BMP-independent effects of Dorsomorphin?

A4: Yes, several studies have reported effects that are independent of both AMPK and BMP

signaling.[6] These include inhibition of other kinases and pathways like the unfolded protein
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response (UPR), and effects on heat shock factor 1 (HSF1).[6][14] This underscores the

importance of not assuming the mechanism of action and performing the necessary controls. If

your phenotype cannot be rescued by genetic manipulation of AMPK or BMP pathways, you

may be observing a novel off-target effect.

Troubleshooting Guides & Experimental Protocols
Guide 1: Differentiating On-Target (AMPK) vs. Off-Target
(BMP) Effects
This workflow is designed to systematically determine the pathway responsible for your

observed phenotype.
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Phase 1: Initial Observation & Confirmation

Phase 2: Deconvolution of Pathway

Phase 3: Interpretation

Observe Phenotype with
Dorsomorphin (Compound C)

Confirm Target Engagement:
- pACC (AMPK substrate) ↓

- pSMAD1/5 (BMP substrate) ↓

Validate inhibitor activity

Test Orthogonal AMPK Inhibitor
(e.g., SBI-0206965)

Test Specific BMP Inhibitor
(e.g., LDN-193189)

Genetic Knockdown/Knockout
of AMPK (e.g., PRKAA1 KO)

Genetic Knockdown/Knockout
of BMPR1A/B (ALK3/6)

Phenotype Recapitulated?

Phenotype Recapitulated?

 No 

Conclusion:
Phenotype is AMPK-dependent

 Yes 

Conclusion:
Phenotype is BMP-dependent

 Yes 

Conclusion:
Phenotype is likely due to

another off-target or is an artifact.
Consider CETSA or Kinome screen.

 No 

Click to download full resolution via product page

Caption: Workflow to dissect AMPK vs. BMP-mediated effects.
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Protocol 1: Validating Target Engagement via Western
Blot
This protocol confirms that Dorsomorphin inhibits the intended pathways in your cellular

context.

Objective: To measure the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a direct

downstream substrate of AMPK, and SMAD1/5, downstream effectors of the BMP pathway.

Methodology:

Cell Culture & Treatment: Plate your cells of interest and allow them to adhere overnight.

Starvation/Stimulation:

For AMPK: To activate AMPK, you can treat cells with an activator like AICAR or

metformin, or subject them to glucose deprivation for a defined period (e.g., 1-2 hours).

For BMP: To activate the BMP pathway, serum-starve the cells for 4-6 hours, then

stimulate with a recombinant BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

Inhibitor Treatment: Pre-treat cells with a dose-range of Dorsomorphin (e.g., 0.5, 2, 10 µM)

or vehicle control (DMSO) for 1-2 hours before and during stimulation.

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease

and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Western Blot:

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

Transfer to a PVDF membrane.

Block with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
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p-ACC (Ser79)

Total ACC

p-SMAD1/5 (Ser463/465)

Total SMAD1

β-Actin (as a loading control)

Wash and incubate with HRP-conjugated secondary antibodies.

Develop with an ECL substrate and image.

Analysis: Quantify band intensities. A decrease in the p-ACC/Total ACC ratio indicates AMPK

inhibition. A decrease in the p-SMAD1/5 / Total SMAD1 ratio indicates BMP pathway

inhibition.

Guide 2: Advanced Validation - The Cellular Thermal
Shift Assay (CETSA)
When the primary and major off-targets are ruled out, you may need to confirm that

Dorsomorphin physically binds to a novel suspected target inside the cell. CETSA is a powerful

method for verifying target engagement in a physiological context.[15][16] The principle is that

a ligand binding to its target protein stabilizes it against thermal denaturation.[17]
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Treat intact cells with
Dorsomorphin or Vehicle

Heat cell aliquots across a
temperature gradient (e.g., 40-70°C)

Lyse cells and separate
soluble vs. aggregated proteins

via centrifugation

Analyze soluble fraction for
target protein abundance
(e.g., Western Blot, MS)

Generate Melt Curve:
Plot % Soluble Protein vs. Temperature

Compare Curves:
Vehicle vs. Dorsomorphin

Is there a rightward shift
in the melt curve with Dorsomorphin?

Conclusion:
Direct target engagement is confirmed.

 Yes 

Conclusion:
No evidence of direct binding

under these conditions.

 No 

Click to download full resolution via product page

Caption: Cellular Thermal Shift Assay (CETSA) workflow.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) -
Western Blot Readout
Objective: To determine if Dorsomorphin binds to and stabilizes a target protein in intact cells.

Methodology:

Cell Culture: Grow cells to ~80-90% confluency.

Treatment: Treat cells with a high concentration of Dorsomorphin (e.g., 20-50 µM) or vehicle

(DMSO) for 1 hour at 37°C.

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a

range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling

at room temperature for 3 minutes.[18]

Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete

lysis.

Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

Analysis:

Carefully collect the supernatant (soluble fraction).

Analyze the amount of the target protein remaining in the supernatant using Western Blot

as described in Protocol 1.

Interpretation: Plot the percentage of soluble protein relative to the non-heated control

against temperature for both vehicle- and Dorsomorphin-treated samples. A rightward shift in

the melting curve for the Dorsomorphin-treated sample indicates thermal stabilization and

confirms direct target engagement.[19]

Quantitative Data Summary
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The following table summarizes the known inhibitory activities of Dorsomorphin (Compound C)

against its primary target and key off-targets. Note that IC50/Ki values can vary based on assay

conditions.

Target Kinase Activity Metric
Reported
Value (nM)

Implication Reference

AMPK Ki 109 On-Target [2][3]

ALK2 (BMPR1A) IC50 148 Major Off-Target [12]

ALK3 (BMPR1B) IC50 ~200-300 Major Off-Target [3]

ALK6 (BMPR1B) IC50 ~200-300 Major Off-Target [3]

KDR/VEGFR2 IC50 25.1 Potent Off-Target [12]

This table highlights the challenge of using Dorsomorphin as a specific AMPK inhibitor, as its

potency against KDR/VEGFR2 and ALK2 is in a similar range.

Final Recommendations
The use of any small molecule inhibitor requires a mindset of healthy skepticism. The data

presented here for Dorsomorphin (Compound C) illustrates a common reality: many widely

used inhibitors are not as specific as initially reported.[20]

The burden of proof rests on the researcher.

To confidently attribute an observed biological effect to the inhibition of a specific target, you

must:

Validate Target Engagement: Confirm that the inhibitor affects its intended target in your

system at the concentrations used.

Use Orthogonal Approaches: Corroborate findings using at least one structurally and

mechanistically different inhibitor for the same target.

Employ Genetic Validation: The use of knockout or knockdown models is the most definitive

way to confirm that a phenotype is on-target.[21]
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Perform Rescue Experiments: Demonstrate that the inhibitor has no effect in a knockout

model and that re-expression of the target reverses the phenotype.[9]

By integrating these rigorous controls into your experimental design, you can overcome the

challenges posed by off-target effects and produce high-confidence, publishable data.

References
Zhou, G. et al. (2001) J Clin Invest 108, 1167-74. Available at: [Link]

Vogt, J., et al. (2014) The AMPK inhibitor compound C is a potent AMPK-independent

antiglioma agent. Available at: [Link]

Saito, S., et al. (2012) Compound C Prevents the Unfolded Protein Response during

Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling. PLOS

One. Available at: [Link]

GlpBio. (2023) Dorsomorphin: Inhibiting AMPK Signaling for Research and Therapy.

YouTube. Available at: [Link]

Ren, H., et al. (2020) Dorsomorphin induces cancer cell apoptosis and sensitizes cancer

cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels.

Cell Death & Disease. Available at: [Link]

Li, N., et al. (2022) Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer

Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh

Activation. Hindawi. Available at: [Link]

National Institutes of Health. (2014) The AMPK inhibitor Compound C is a potent AMPK-

independent anti-glioma agent. Available at: [Link]

Dasgupta, B., & Seibel, W. (2018) Compound C/Dorsomorphin: Its Use and Misuse as an

AMPK Inhibitor. ResearchGate. Available at: [Link]

Blagg, B.S.J., & Kerr, T.D. (2016) Methods to validate Hsp90 inhibitor specificity, to identify

off-target effects, and to rethink approaches for further clinical development. PMC. Available

at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/188689/1/digak03897.pdf
https://www.jci.org/articles/view/13509
https://pubmed.ncbi.nlm.nih.gov/25096210/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045845
https://www.youtube.com/watch?v=0h9f-wz7z_c
https://www.nature.com/articles/s41419-020-02941-z
https://www.hindawi.com/journals/omcl/2022/6763137/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4197217/
https://www.researchgate.net/publication/322378875_Compound_CDorsomorphin_Its_Use_and_Misuse_as_an_AMPK_Inhibitor
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5070904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Celtarys Research. (2023) Optimizing Biochemical Assays for Kinase Activity in Drug

Discovery. Available at: [Link]

National Center for Biotechnology Information. (2016) Screening for Target Engagement

using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

National Institutes of Health. (2021) Brief Guide: Experimental Strategies for High-Quality Hit

Selection from Small-Molecule Screening Campaigns. Available at: [Link]

Hosokawa, H., et al. (2014) Single-step generation of gene knockout-rescue system in

pluripotent stem cells by promoter insertion with CRISPR/Cas9. PLOS One. Available at:

[Link]

Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

News-Medical.Net. (2020) Cellular Thermal Shift Assay (CETSA). Available at: [Link]

Horizon Discovery. (2018) 5 ways to validate and extend your research with Knockout Cell

Lines. Available at: [Link]

Li, Y., et al. (2020) An improved strategy for CRISPR/Cas9 gene knockout and subsequent

wildtype and mutant gene rescue. PLOS One. Available at: [Link]

ACS Omega. (2021) Recent Advances in ALK2 Inhibitors. Available at: [Link]

Chemical Engineering and Processing Technology. (2013) Targeted Inhibitor Design:

Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.

Available at: [Link]

National Institutes of Health. (2024) Structural and functional validation of a highly specific

Smurf2 inhibitor. Available at: [Link]

ACS Publications. (2023) Reversing the Hypoxic Adaptive Response in Breast Cancer Cells

through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]

PNAS. (2021) Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using

DNA-encoded chemistry technology. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://celtarys.com/biochemical-assays-for-kinases/
https://www.ncbi.nlm.nih.gov/books/NBK384813/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8575084/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092698
https://www.reactionbiology.com/resource/kinase-profiling-screening-white-paper
https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
https://horizondiscovery.com/en/blog/5-ways-to-validate-and-extend-your-research-with-knockout-cell-lines
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0228912
https://pubs.acs.org/doi/10.1021/acsomega.1c03014
https://www.i-med.ac.at/schramek/pdf/1004.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828771/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01905
https://www.pnas.org/doi/10.1073/pnas.2022244118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eurofins Discovery. Kinase Screening and Profiling Services. Available at: [Link]

ResearchGate. (2021) Establishment of the knockout-rescue system with double episomal...

Available at: [Link]

Bio-protocol. (2024) Cellular thermal shift assay (CETSA). Available at: [Link]

YouTube. (2023) From Discovery to Application - What are Small Molecule Inhibitors?

Available at: [Link]

Taylor & Francis Online. (2024) Application of the Cellular Thermal Shift Assay (CETSA) to

validate drug target engagement in platelets. Available at: [Link]

PubMed Central. (2012) High-Throughput Kinase Profiling: A More Efficient Approach

towards the Discovery of New Kinase Inhibitors. Available at: [Link]

Dove Press. (2023) Inhibition of GALNT7 suppresses cell proliferation and invasiveness

while elevating cell apoptosis via the inactivation of the AKT pathway in non-small cell lung

cancer. Available at: [Link]

National Institutes of Health. (2010) Measuring and interpreting the selectivity of protein

kinase inhibitors. Available at: [Link]

PubMed Central. (2020) Real-Time Cellular Thermal Shift Assay to Monitor Target

Engagement. Available at: [Link]

Patsnap Synapse. (2023) What are the new molecules for ALK2 inhibitors? Available at:

[Link]

PNAS. (2024) A cytokine receptor–targeting chimera toolbox for expanding extracellular

targeted protein degradation. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.eurofinsdiscoveryservices.com/services/target-based-assays/kinases/
https://www.researchgate.net/figure/Establishment-of-the-knockout-rescue-system-with-double-episomal-vectors-a-Schematic_fig1_349341829
https://bio-protocol.org/exchange/protocoldetail?id=10100251&version=2
https://www.youtube.com/watch?v=Fj7yffsI-0c
https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2356507
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3388193/
https://www.dovepress.com/inhibition-of-galnt7-suppresses-cell-proliferation-and-invasiveness-w-peer-reviewed-fulltext-article-OTT
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2874223/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482862/
https://synapse.patsnap.com/articles/what-are-the-new-molecules-for-alk2-inhibitors-20231122
https://www.pnas.org/doi/10.1073/pnas.2316568121
https://www.benchchem.com/product/b1417987?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. apexbt.com [apexbt.com]

2. selleckchem.com [selleckchem.com]

3. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

4. stemcell.com [stemcell.com]

5. medchemexpress.com [medchemexpress.com]

6. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation
through a Mechanism Independent of AMPK and BMP Signaling | PLOS One
[journals.plos.org]

7. The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC
[pmc.ncbi.nlm.nih.gov]

9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

10. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and
mutant gene rescue | PLOS One [journals.plos.org]

11. pnas.org [pnas.org]

12. Dorsomorphin ≥95% (HPLC), solid, AMPK inhibitor, Calbiochem | Sigma-Aldrich
[sigmaaldrich.com]

13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

14. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and
proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC
[pmc.ncbi.nlm.nih.gov]

15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

16. news-medical.net [news-medical.net]

17. tandfonline.com [tandfonline.com]

18. bio-protocol.org [bio-protocol.org]

19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.apexbt.com/dorsomorphin.html
https://www.selleckchem.com/products/dorsomorphin.html
https://www.cellsignal.com/products/activators-inhibitors/dorsomorphin-compound-c/60887
https://www.stemcell.com/products/dorsomorphin.html
https://www.medchemexpress.com/dorsomorphin.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045845
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045845
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045845
https://pubmed.ncbi.nlm.nih.gov/24419061/
https://pubmed.ncbi.nlm.nih.gov/24419061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954437/
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/188689/1/digak03897.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0228910
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0228910
https://www.pnas.org/doi/10.1073/pnas.2413108121
https://www.sigmaaldrich.com/HK/zh/product/mm/171260
https://www.sigmaaldrich.com/HK/zh/product/mm/171260
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713636/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2354833
https://bio-protocol.org/exchange/minidetail?id=19768912&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. researchgate.net [researchgate.net]

21. 5 ways to validate and extend your research with Knockout Cell Lines
[horizondiscovery.com]

To cite this document: BenchChem. [Technical Support Center: Overcoming Off-Target
Effects of Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417987/docs#technical-support-center-overcoming-
off-target-effects-of-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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